molecular formula C7H14O3 B3053608 5-Methoxy-2-methylpentanoic acid CAS No. 5470-68-8

5-Methoxy-2-methylpentanoic acid

Cat. No.: B3053608
CAS No.: 5470-68-8
M. Wt: 146.18 g/mol
InChI Key: JFQGISMJXLOOCI-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpentanoic acid is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol It is characterized by the presence of a methoxy group (-OCH3) attached to the fifth carbon of a 2-methylpentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methylpentanoic acid typically involves the esterification of 5-methoxy-2-methylpentanol followed by oxidation. One common method includes the reaction of 5-methoxy-2-methylpentanol with an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxy-2-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-2-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and carboxylic acid moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2-methylpentanoic acid is unique due to the specific positioning of both the methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

5-methoxy-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(7(8)9)4-3-5-10-2/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQGISMJXLOOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282779
Record name 5-methoxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-68-8
Record name NSC27970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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